molecular formula C10H11F B3314722 3-(3-Fluoro-5-methylphenyl)-1-propene CAS No. 951888-81-6

3-(3-Fluoro-5-methylphenyl)-1-propene

Cat. No.: B3314722
CAS No.: 951888-81-6
M. Wt: 150.19 g/mol
InChI Key: MUZZBJJCACXUOF-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H8BFO2 and a molecular weight of 153.95 . It is typically stored in a refrigerator and is available in a solid form .


Molecular Structure Analysis

The SMILES string representation for “(3-Fluoro-5-methylphenyl)boronic acid” is Cc1cc(F)cc(c1)B(O)O . This provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“(3-Fluoro-5-methylphenyl)boronic acid” is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found .

Scientific Research Applications

Fluorinated Compounds in Biomedical Applications

Research indicates the significance of fluorinated compounds in biomedical applications, notably in diagnostic imaging and therapy. For example, amyloid imaging in Alzheimer's disease utilizes radioligands with fluorinated components for PET scans, aiding in early detection and the evaluation of anti-amyloid therapies (Nordberg, 2007). This demonstrates the critical role of fluorinated molecules in enhancing diagnostic accuracy and therapeutic interventions.

Fluorine in Organic Synthesis

The synthesis of fluorinated analogs, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluorine atoms in modifying the physical and chemical properties of organic molecules (Qiu et al., 2009). Such modifications can lead to the development of new materials and pharmaceuticals with improved efficacy and stability.

Fluorophores in Clinical Practice

The use of fluorophores, like methylene blue, for intraoperative fluorescent imaging underscores the evolving role of fluorinated compounds beyond traditional applications. These applications span from visualizing ureters and identifying the parathyroid gland to imaging pancreatic tumors and detecting breast cancer margins (Cwalinski et al., 2020). The fluorescent properties of such compounds contribute significantly to surgical precision and patient outcomes.

Supramolecular Chemistry

Fluorinated segments in molecules like benzene-1,3,5-tricarboxamide showcase their utility in forming highly ordered structures due to strong hydrogen bonding and fluorophilic interactions. These properties are exploited in nanotechnology, polymer processing, and biomedical applications, offering pathways to innovative materials and therapeutic strategies (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

The mechanism of action for “3-(3-Fluoro-5-methylphenyl)-1-propene” is not available in the sources I found .

Safety and Hazards

“(3-Fluoro-5-methylphenyl)boronic acid” has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

1-fluoro-3-methyl-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-3-4-9-5-8(2)6-10(11)7-9/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZZBJJCACXUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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